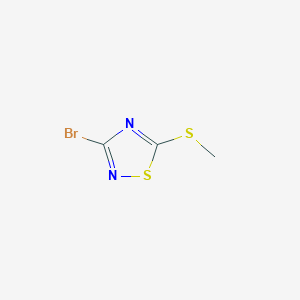

3-Bromo-5-(methylthio)-1,2,4-thiadiazole

描述

Overview of Thiadiazole Isomers and their Role in Medicinal and Materials Chemistry

Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. core.ac.uk This structural motif is a bioisosteric equivalent of other key heterocycles like pyrimidine (B1678525) and oxadiazole, which contributes to its wide range of biological activities. researchgate.net Derivatives of thiadiazole have been extensively studied and are known to exhibit a vast array of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral activities. researchgate.netmdpi.comjetir.orgresearchgate.net In materials science, the electron-deficient nature and high stability of the thiadiazole ring make it a valuable component in the development of corrosion inhibitors, pesticides, and materials with specific optical and electronic properties. core.ac.ukisres.org

Depending on the relative positions of the heteroatoms, thiadiazoles exist as four distinct constitutional isomers. mdpi.com This structural diversity is fundamental to the varied chemical properties and biological activities observed across the class.

The primary isomers are:

1,2,5-Thiadiazole

Among these, the 1,3,4- and 1,2,4-thiadiazole scaffolds are the most extensively studied due to their prevalence in pharmacologically active compounds. isres.org

Five-membered heterocycles containing nitrogen are foundational structures in pharmaceutical and chemical sciences. Their prevalence in nature and in synthetic drugs stems from their unique physicochemical properties. These rings can engage in hydrogen bonding and aromatic stacking interactions, which are crucial for molecular recognition at biological targets. Furthermore, their compact and rigid structures make them ideal scaffolds for orienting functional groups in three-dimensional space to optimize interactions with enzymes and receptors. The incorporation of heteroatoms like nitrogen and sulfur can also enhance metabolic stability and solubility, improving the pharmacokinetic profiles of drug candidates.

Rationale for Focused Research on 3-Bromo-5-(methylthio)-1,2,4-thiadiazole

The specific compound this compound serves as a compelling subject for focused research, not necessarily as an end-product, but as a versatile intermediate in organic synthesis. Its value lies in the combination of a stable heterocyclic core with two distinct, reactive functional groups.

The structure of this compound is characterized by a 1,2,4-thiadiazole ring substituted with a bromine atom at the 3-position and a methylthio (-SCH₃) group at the 5-position. This arrangement has significant implications for its chemical behavior.

Reactivity:

Bromo Group as a Leaving Group: Halogenated thiadiazoles are recognized as important synthetic intermediates. nih.gov The bromine atom at the C3 position is an excellent leaving group, rendering this position susceptible to nucleophilic substitution reactions. nih.govnih.gov This allows for the straightforward introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols) to build more complex molecules.

Reactivity at the C5 Position: The C5 position of the 1,2,4-thiadiazole ring is often the most reactive site for nucleophilic attack. isres.org The methylthio group itself can be a target for substitution or oxidation to sulfinyl or sulfonyl groups, further diversifying the potential synthetic pathways.

A Versatile Synthetic Building Block: The presence of two distinct reactive sites allows for sequential and selective functionalization. This dual reactivity makes the compound a valuable precursor for creating libraries of novel 1,2,4-thiadiazole derivatives for screening in drug discovery and materials science applications. For instance, the bromine can be displaced in a cross-coupling reaction, followed by modification of the methylthio group.

Potential for Biological Activity: While specific studies on the biological activity of this compound are not widely documented, the structural motifs present suggest potential. The 1,2,4-thiadiazole core is a well-established pharmacophore found in numerous biologically active agents. isres.orgrsc.org Furthermore, the introduction of sulfur-containing substituents, such as the methylthio group, is a known strategy in medicinal chemistry to modulate activity. mdpi.comnih.gov Therefore, this compound and its derivatives are logical candidates for screening against various biological targets.

Research on heterocyclic compounds is a dynamic and rapidly evolving field. Modern synthetic chemistry is increasingly focused on the development of efficient, atom-economical, and environmentally benign methodologies. There is a strong emphasis on catalytic methods, including both metal-catalyzed cross-coupling reactions and organocatalysis, to construct and functionalize heterocyclic rings.

The study and application of compounds like this compound align perfectly with these trends. As a halogenated heterocycle, it is an ideal substrate for a multitude of modern synthetic transformations, such as Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions. nih.govresearchgate.net The ability to use this compound to rapidly assemble complex molecular architectures is highly valuable for generating novel chemical entities for high-throughput screening in drug discovery and for developing new functional materials.

Structure

2D Structure

属性

IUPAC Name |

3-bromo-5-methylsulfanyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S2/c1-7-3-5-2(4)6-8-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMCXSVDKBFAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375681 | |

| Record name | 3-Bromo-5-(methylsulfanyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36955-33-6 | |

| Record name | 3-Bromo-5-(methylsulfanyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36955-33-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 5 Methylthio 1,2,4 Thiadiazole

Established Synthetic Routes to 1,2,4-Thiadiazole (B1232254) Core Structures

The 1,2,4-thiadiazole scaffold is a significant heterocyclic motif, primarily due to its presence in various biologically active compounds and its utility as an intermediate in fine chemical synthesis. researchgate.net Over the years, numerous synthetic strategies have been developed for its construction, ranging from traditional cyclization reactions to modern, sustainable approaches.

Traditional Cyclization Approaches

Historically, the synthesis of the 1,2,4-thiadiazole ring has been dominated by the cyclization of thioamide-based precursors. researchgate.net One of the most common methods involves the oxidative dimerization of thioamides. This approach leverages an oxidant to form an N-S bond, effectively cyclizing the molecule to create the desired heterocyclic core.

Another foundational technique begins with thiosemicarbazide (B42300) or its derivatives. These compounds can be reacted with various reagents, such as carboxylic acids, esters, or acid chlorides, in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid, to yield substituted 1,2,4-thiadiazoles. bu.edu.egnih.gov For instance, the acylation of a thiosemicarbazide followed by dehydration is a well-established route to 5-substituted 2-amino-thiadiazoles. nih.gov

Sustainable and Green Chemistry Methodologies in 1,2,4-Thiadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-thiadiazoles, to improve efficiency and reduce environmental impact. mdpi.comnanobioletters.com These modern methodologies focus on mild reaction conditions, the use of non-toxic and inexpensive catalysts, and minimizing waste. rsc.org

Key advancements in this area include:

Catalyst Innovation : The use of molecular iodine (I₂) as a metal-free, environmentally benign catalyst for oxidative N-S bond formation has been reported. mdpi.comrsc.org This method allows for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles in good-to-high yields using water as a green solvent. mdpi.com

Solvent-Free Conditions : A grinding approach using basic alumina (B75360) as a catalyst has been developed for the solvent-free synthesis of 3,5-disubstituted-1,2,4-thiadiazoles from thioamides and N-bromosuccinimide (NBS). This technique is notable for its short reaction times and excellent yields. mdpi.com

Electrochemical Synthesis : An electro-oxidative method provides a straightforward and efficient way to synthesize 1,2,4-thiadiazole derivatives without the need for metal catalysts or chemical oxidants. This approach involves an intramolecular dehydrogenative N-S bond formation of imidoyl thioureas. organic-chemistry.org

Enzymatic Halide Recycling : A novel biocatalytic approach utilizes vanadium-dependent haloperoxidases for the oxidative dimerization of thioamides. This method employs a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant, representing a sustainable alternative to traditional chemical oxidants. acs.org

| Methodology | Catalyst/Reagent | Key Features |

| Iodine Catalysis | Molecular Iodine (I₂) / K₂CO₃ | Metal-free; uses water as a green solvent; scalable. mdpi.com |

| Grinding Approach | Basic Alumina / NBS | Solvent-free; rapid reaction (5-15 min); excellent yields (90-99%). mdpi.com |

| Electrochemical Synthesis | - | Catalyst- and oxidant-free; occurs at room temperature; excellent functional group tolerance. organic-chemistry.org |

| PIFA-Mediated Synthesis | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Metal-free; very short reaction times; excellent yields. rsc.orgorganic-chemistry.org |

| Biocatalytic Dimerization | Vanadium-dependent haloperoxidase / H₂O₂ | Enzymatic halide recycling; uses hydrogen peroxide as a green oxidant. acs.org |

Specific Synthesis of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole

The synthesis of the specific compound this compound is achieved through a targeted reaction that simultaneously forms the heterocyclic ring and installs the required substituents. google.com This process is a prime example of a cyclization reaction where the choice of starting material directly dictates the final structure.

Bromination Reactions to Introduce C3 Bromine

The introduction of the bromine atom at the C3 position of the 1,2,4-thiadiazole ring is accomplished during the cyclization step. Instead of starting with a pre-formed thiadiazole ring and subsequently brominating it, the synthesis employs a halogenating agent during the ring-forming reaction itself. google.com This strategy efficiently builds the target molecule in a single key step.

A documented method for preparing this compound involves the reaction of potassium methyl cyanodithioimidocarbonate with elemental bromine. google.com In this procedure, elemental bromine is added dropwise to a cooled aqueous solution of the potassium salt. The reaction slurry is stirred at low temperature and then allowed to warm to room temperature. google.com

This reaction is a halogen-induced cyclization. The elemental bromine acts as the halogenating agent, facilitating the formation of the N-S bond and the closure of the five-membered thiadiazole ring. The process results in the formation of the crude product as a pale yellow semisolid, which can be purified by recrystallization from pentane (B18724) to yield colorless rods. google.com

| Parameter | Details |

| Starting Material | Potassium methyl cyanodithioimidocarbonate |

| Reagent | Elemental Bromine (Br₂) |

| Solvent | Water (H₂O) |

| Temperature | 0°C, then room temperature |

| Reaction Time | 1 hour at 0°C, 2.5 hours at room temperature |

| Yield | 54% (crude) |

| Final Product | This compound |

| Purification | Recrystallization from pentane |

Introduction of the Methylthio Moiety at C5

The methylthio (-SCH₃) group at the C5 position of the final compound originates directly from the starting material, potassium methyl cyanodithioimidocarbonate. google.comgoogle.com The structure of this precursor already contains the S-methyl group that will become the C5 substituent.

The cyclization reaction with elemental bromine does not create the methylthio group but rather incorporates the existing moiety into the newly formed heterocyclic ring. The reaction mechanism proceeds in a way that the carbon atom bonded to the methylthio group in the starting material becomes the C5 atom of the 1,2,4-thiadiazole ring. google.com Therefore, the selection of this specific precursor is crucial for the direct synthesis of the desired 5-(methylthio)-substituted product.

Reaction Optimization and Yield Enhancement

Detailed experimental studies specifically documenting the optimization of reaction parameters for the synthesis of this compound are not extensively available in publicly accessible literature. However, general principles of thiadiazole synthesis suggest that reaction efficiency and yield are highly dependent on conditions such as solvent choice, temperature, and agitation. For analogous heterocyclic syntheses, particularly those involving bromination or the formation of the thiadiazole ring, these factors are critical for maximizing product formation and minimizing side reactions.

Solvent Effects in Reaction Efficiency

While specific comparative studies on solvents like glacial acetic acid, water, chloroform (B151607), and methylene (B1212753) chloride for the synthesis of this compound are not detailed in available research, the selection of a solvent is crucial in controlling reactant solubility, reaction rate, and pathway.

For related syntheses, such as the bromination of other 1,2,4-thiadiazole precursors, solvents are chosen based on the specific reaction mechanism. For instance, in electrophilic bromination reactions, polar aprotic solvents may be favored. In Sandmeyer-type reactions, which could be a potential route to introduce the bromo group, aqueous media are essential chemicalbook.com. Methylene chloride (DCM) is often employed as an extraction solvent to isolate the brominated product from the aqueous reaction mixture chemicalbook.com. The polarity and proticity of the solvent system would need to be empirically optimized to enhance the yield and purity of this compound.

Temperature and Stirring Conditions

Temperature control is a critical factor in the synthesis of many heterocyclic compounds to manage reaction kinetics and selectivity. For the synthesis of a related compound, 5-bromo-3-methyl-1,2,4-thiadiazole (B1281710), via a Sandmeyer reaction, the temperature is carefully maintained between 40-45 °C during the addition of sodium nitrite (B80452) chemicalbook.com. Higher temperatures could lead to decomposition of the diazonium salt intermediate, reducing the yield, while lower temperatures might slow the reaction rate excessively.

Stirring conditions are essential to ensure homogeneity, particularly in multiphasic reactions, and to facilitate efficient heat transfer. In the aforementioned Sandmeyer reaction, the mixture is stirred for specific durations, such as 10-20 minutes after extraction and up to 4-6 hours during vacuum concentration, to ensure reaction completion and effective purification chemicalbook.com. Optimal temperature and stirring rates for the synthesis of this compound would need to be determined through systematic experimentation to maximize yield and purity.

Characterization and Purity Assessment of Synthesized this compound

The definitive identification and purity confirmation of a synthesized chemical compound rely on a combination of spectroscopic, analytical, and chromatographic techniques.

Spectroscopic Techniques (e.g., ¹H-NMR, ¹³C-NMR, MS, IR)

¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum is expected to be simple, showing a single singlet for the methylthio (-SCH₃) protons. The chemical shift for these protons would likely appear in the range of δ 2.5-3.0 ppm.

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum would show three distinct signals: one for the methyl carbon of the methylthio group (around δ 15-25 ppm) and two for the carbon atoms of the thiadiazole ring. The C-Br and C-S carbons would have characteristic shifts in the downfield region (typically δ > 150 ppm), consistent with other 1,2,4-thiadiazole structures researchgate.net.

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound (211.1 g/mol ) synblock.comnih.gov. The mass spectrum would exhibit a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), with molecular ion peaks (M+) around m/z 210 and 212.

IR (Infrared Spectroscopy): The IR spectrum would display characteristic absorption bands for the functional groups present. Key peaks would include C-H stretching and bending vibrations from the methyl group, C=N stretching from the thiadiazole ring (typically around 1500-1600 cm⁻¹), and C-S stretching vibrations.

A summary of expected and reported physical and spectroscopic properties is presented below.

| Property | Expected/Reported Value |

| Molecular Formula | C₃H₃BrN₂S₂ |

| Molecular Weight | 211.1 g/mol |

| ¹H-NMR | Singlet for -SCH₃ protons |

| ¹³C-NMR | Signals for -SCH₃ and two thiadiazole ring carbons |

| Mass Spectrum | Molecular ion peaks showing bromine isotope pattern |

| IR Spectrum | Characteristic peaks for C-H, C=N, and C-S bonds |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Bromine, Sulfur) in the compound, which can be compared against theoretical values to verify its empirical formula. For C₃H₃BrN₂S₂, the theoretical elemental composition would be:

| Element | Theoretical Percentage (%) |

| Carbon (C) | 17.07% |

| Hydrogen (H) | 1.43% |

| Bromine (Br) | 37.85% |

| Nitrogen (N) | 13.27% |

| Sulfur (S) | 30.38% |

Chromatographic Purity (e.g., HPLC, GC)

Chromatographic techniques are employed to determine the purity of the synthesized compound.

HPLC (High-Performance Liquid Chromatography): HPLC is a standard method for assessing the purity of non-volatile organic compounds. A commercial supplier of 3-Bromo-5-(methylsulfanyl)-1,2,4-thiadiazole reports a purity of >95% as determined by HPLC, indicating this is a suitable method for purity analysis atomfair.com. The analysis would involve separating the compound from any starting materials, byproducts, or impurities on a stationary phase with a suitable mobile phase, with detection typically by UV-Vis spectroscopy.

GC (Gas Chromatography): For compounds with sufficient volatility and thermal stability, GC can be an effective purity assessment tool. A study on the related compound 5-bromo-3-methyl-1,2,4-thiadiazole reported a GC purity of 97.2%, suggesting that GC could potentially be applied to analyze this compound as well chemicalbook.com.

Analogous and Derivative Synthesis Pathways

The synthesis of thiadiazole derivatives is a significant area of research due to their wide range of applications. Methodologies for creating analogues often involve cyclization reactions of open-chain precursors or the modification of existing thiadiazole rings.

General synthetic routes for 3,5-disubstituted-1,2,4-thiadiazoles, such as the oxidative dimerization of thioamides, are known in the literature. rsc.orgisres.orgnih.gov However, specific methods for the direct synthesis of simple 3,5-dihalo-1,2,4-thiadiazoles are not extensively documented in readily available scientific sources.

A closely related compound, 3-trichloromethyl-5-chloro-1,2,4-thiadiazole , serves as an important intermediate for various commercial products. google.com Its synthesis provides insight into the formation of a 5-chloro-1,2,4-thiadiazole (B1348767) ring. The process involves the reaction of trichloroacetamidine (or its hydrochloride salt) with trichloromethanesulfenyl chloride in an inert organic solvent. google.com The resulting adduct is then cyclized to form the final product. Improved yields of up to 70% have been achieved by reacting a molar excess of trichloroacetamidine with trichloromethanesulfenyl chloride at temperatures between -5°C and 10°C, followed by ring closure induced by the addition of a caustic solution. google.com

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Trichloroacetamidine | Trichloromethanesulfenyl chloride | Methylene chloride, -5°C to 10°C, followed by caustic addition for cyclization. | 3-Trichloromethyl-5-chloro-1,2,4-thiadiazole | Up to 70% | google.com |

The synthesis of 3-halo-5-sulfinyl-1,2,4-thiadiazoles is achieved through a multi-step process that begins with the formation of a thioether precursor, followed by its selective oxidation. nih.govvu.lt This pathway has been effectively used to create a series of 3-chloro-5-sulfinyl-1,2,4-thiadiazoles, which are noted for their high reactivity and utility as selective modifiers of protein thiols. nih.govnih.gov

The general synthesis, based on the Wittenbrook method, involves two primary stages: nih.govvu.lt

Formation of 3-Chloro-5-alkylsulfanyl-1,2,4-thiadiazole Precursors: The synthesis starts with dipotassium (B57713) cyanodithioimidocarbonate, which is alkylated using various alkyl bromides in a water and acetone (B3395972) solvent system. nih.gov The resulting monoalkyl derivative then undergoes oxidative cyclization with sulfuryl chloride in chloroform to yield the 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazole intermediate. nih.gov

Oxidation to 3-Chloro-5-sulfinyl-1,2,4-thiadiazoles: The sulfanyl (B85325) (thioether) group of the intermediate is then oxidized to a sulfinyl (sulfoxide) group. nih.gov This is accomplished using in situ generated peracetic acid, by reacting hydrogen peroxide with acetic acid and acetic anhydride (B1165640) at 0°C, followed by stirring at room temperature overnight. nih.govvu.lt This controlled oxidation selectively converts the thioether to the desired sulfoxide (B87167). Further oxidation can lead to the corresponding sulfonyl compounds. nih.gov

| Step | Starting Material | Reagents | Key Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1a: Alkylation | Dipotassium cyanodithioimidocarbonate | Alkyl bromide (R-Br) | Water, Acetone, 0°C to room temp. | Monoalkylated cyanodithioimidocarbonate | nih.gov |

| 1b: Cyclization | Monoalkylated cyanodithioimidocarbonate | Sulfuryl chloride (SO₂Cl₂) | Chloroform, 0°C to room temp. | 3-Chloro-5-alkylsulfanyl-1,2,4-thiadiazole | nih.gov |

| 2: Oxidation | 3-Chloro-5-alkylsulfanyl-1,2,4-thiadiazole | 30% H₂O₂, Acetic acid, Acetic anhydride | 0°C to room temp. | 3-Chloro-5-alkylsulfinyl-1,2,4-thiadiazole | nih.govvu.lt |

This synthetic route demonstrates a reliable method for accessing 3-halo-5-sulfinyl-1,2,4-thiadiazole derivatives, providing a platform for further research into their chemical properties and applications. nih.gov

Chemical Reactivity and Derivatization Strategies of 3 Bromo 5 Methylthio 1,2,4 Thiadiazole

Reaction Mechanisms Involving the Thiadiazole Ring System

The 1,2,4-thiadiazole (B1232254) ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This property makes the carbon atoms of the ring susceptible to nucleophilic attack, a key feature governing its chemical behavior.

The carbon atom at the 3-position, bonded to the bromine atom, is an electrophilic center. The electron-withdrawing nature of the adjacent nitrogen and sulfur atoms in the ring facilitates nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Halogenated 1,3,4-thiadiazoles are noted as important intermediates where the halogen atom is readily displaced by nucleophiles. nih.gov In the analogous 1,2,4-thiadiazole system, the bromine at the C3 position acts as a good leaving group, allowing for its displacement by a variety of nucleophiles. While some studies on 1,2,4-thiadiazoles suggest the 5-position is the most reactive site for nucleophilic substitution, the presence of an excellent leaving group like bromide makes the C3-position a viable and often preferred site for these reactions. isres.org

In its native sulfide (B99878) state, the methylthio group at the C5 position is generally stable and demonstrates low reactivity toward nucleophilic displacement. nih.gov Its primary role is often as a modifiable functional group rather than a leaving group. However, the reactivity of the C5 position can be dramatically enhanced by transforming the methylthio substituent. Oxidation of the sulfur atom to a sulfinyl or sulfonyl group converts it into a potent electron-withdrawing group and an excellent leaving group, thereby activating the C5 position for subsequent nucleophilic substitution reactions. nih.gov

Functional Group Transformations and Derivatization

The presence of two distinct functional handles on the thiadiazole ring allows for a range of selective derivatization strategies, enabling the synthesis of a diverse library of new compounds.

The bromine atom at the C3 position is the primary site for introducing molecular diversity. This can be achieved through nucleophilic substitution or, more versatilely, through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, has been successfully applied to other halo-thiadiazole systems to form new carbon-carbon bonds. nih.gov By reacting 3-Bromo-5-(methylthio)-1,2,4-thiadiazole with various arylboronic acids under palladium catalysis, a range of 3-aryl-5-(methylthio)-1,2,4-thiadiazole derivatives can be synthesized. Such reactions typically employ a palladium catalyst, a base, and a suitable solvent system. nih.govresearchgate.net

| Reaction Type | Reagent | Product | Typical Conditions |

| Suzuki-Miyaura Coupling | Arylboronic Acid | 3-Aryl-5-(methylthio)-1,2,4-thiadiazole | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH |

| Nucleophilic Substitution | Amine (R₂NH) | 3-(Dialkylamino)-5-(methylthio)-1,2,4-thiadiazole | Heat, optional base |

| Nucleophilic Substitution | Alkoxide (RO⁻) | 3-Alkoxy-5-(methylthio)-1,2,4-thiadiazole | Base (e.g., NaH), alcohol solvent |

| Nucleophilic Substitution | Thiolate (RS⁻) | 3-(Alkylthio)-5-(methylthio)-1,2,4-thiadiazole | Base (e.g., K₂CO₃), polar aprotic solvent |

The sulfur atom of the methylthio group can be selectively oxidized in a stepwise manner. A mild oxidizing agent can convert the sulfide into a sulfoxide (B87167) (a sulfinyl derivative). Further oxidation with a stronger agent yields the corresponding sulfone (a sulfonyl derivative). nih.gov This transformation is significant as it profoundly alters the electronic properties of the substituent. The resulting 3-Bromo-5-(methylsulfinyl)-1,2,4-thiadiazole and 3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole are valuable intermediates. The sulfonyl group, in particular, is a strong electron-withdrawing group and an excellent leaving group, activating the C5 position for nucleophilic attack. nih.gov Common reagents for these oxidations include meta-chloroperbenzoic acid (m-CPBA) and peracetic acid. nih.govrsc.org

| Starting Material | Reagent | Product |

| This compound | 1 equivalent of m-CPBA or Peracetic Acid | 3-Bromo-5-(methylsulfinyl)-1,2,4-thiadiazole |

| This compound | ≥2 equivalents of m-CPBA or Peracetic Acid | 3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole |

| 3-Bromo-5-(methylsulfinyl)-1,2,4-thiadiazole | ≥1 equivalent of m-CPBA or Peracetic Acid | 3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole |

Formation of Fused Heterocyclic Systems Containing the 1,2,4-Thiadiazole Moiety

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as the combination of different heterocyclic rings can lead to novel compounds with unique biological activities. The 1,2,4-thiadiazole core, present in this compound, serves as a versatile scaffold for the construction of such fused systems. The reactivity of the substituents on the thiadiazole ring can be exploited to build additional rings, leading to complex polycyclic structures. This section explores the strategies for the formation of fused heterocyclic systems incorporating the 1,2,4-thiadiazole moiety, with a focus on triazole and imidazothiazole fused systems.

Examples of Fused Systems (e.g., with triazole, imidazothiazole)

The formation of fused heterocyclic systems from this compound is a testament to the rich chemistry of this compound. The bromo and methylthio groups offer reactive sites for derivatization and cyclization reactions, paving the way for the synthesis of novel molecular architectures with potential applications in various fields of chemistry and pharmacology.

Triazolo[3,4-b] mdpi.comnih.govnih.govthiadiazoles:

The synthesis of triazolo[3,4-b] mdpi.comnih.govnih.govthiadiazoles typically involves the cyclization of a 4-amino-3-mercapto-1,2,4-triazole derivative with a suitable electrophile. While direct reactions starting from this compound are not extensively documented, a plausible synthetic route would involve the initial conversion of the starting material into a reactive intermediate. For instance, nucleophilic substitution of the bromine atom with hydrazine (B178648) would yield a hydrazinyl-1,2,4-thiadiazole derivative. This intermediate could then be cyclized with a one-carbon synthon, such as an orthoester or carbon disulfide, to form the fused triazole ring.

A general representation of this synthetic approach is depicted below:

Reaction Scheme for the formation of Triazolo[3,4-b] mdpi.comnih.govnih.govthiadiazoles

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, Hydrazine | Base, Solvent (e.g., Ethanol), Heat | 3-Hydrazinyl-5-(methylthio)-1,2,4-thiadiazole |

| 2 | 3-Hydrazinyl-5-(methylthio)-1,2,4-thiadiazole | One-carbon synthon (e.g., Triethyl orthoformate, CS2), Acid or Base catalyst, Heat | Substituted triazolo[3,4-b] mdpi.comnih.govnih.govthiadiazole |

Imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazoles:

The synthesis of imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazoles often proceeds through the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) derivative with an α-haloketone. mdpi.com To achieve this from this compound, the bromo group could be transformed into an amino group via nucleophilic substitution. The resulting 3-amino-5-(methylthio)-1,2,4-thiadiazole could then undergo a cyclocondensation reaction with a suitable α-haloketone to furnish the imidazothiazole ring.

A general synthetic pathway is outlined in the following table:

Reaction Scheme for the formation of Imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazoles

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, Ammonia or an amine source | Catalyst (e.g., Copper salt), Solvent (e.g., DMF), Heat | 3-Amino-5-(methylthio)-1,2,4-thiadiazole |

| 2 | 3-Amino-5-(methylthio)-1,2,4-thiadiazole, α-Haloketone (e.g., Phenacyl bromide) | Solvent (e.g., Ethanol), Heat | Substituted imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole |

It is important to note that the reactivity of the methylthio group should also be considered in these transformations, as it can also be a leaving group under certain conditions or be involved in the cyclization process. The specific reaction conditions would need to be carefully optimized to achieve the desired fused heterocyclic system.

Biological Activity and Structure Activity Relationship Sar Studies of 1,2,4 Thiadiazole Derivatives, Including Relevance to 3 Bromo 5 Methylthio 1,2,4 Thiadiazole Analogues

General Biological Activities of 1,2,4-Thiadiazoles

The 1,2,4-thiadiazole (B1232254) nucleus is a versatile pharmacophore that has been incorporated into a multitude of compounds exhibiting a wide array of biological effects. The inherent chemical properties of this heterocyclic ring system, including its ability to participate in hydrogen bonding and its stereoelectronic features, contribute to its diverse pharmacological profile.

Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular)

Derivatives of 1,2,4-thiadiazole have demonstrated notable activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial and Antifungal Activity:

Research has shown that various substituted 1,2,4-thiadiazoles possess significant antibacterial and antifungal properties. For instance, a series of newly synthesized 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives were screened for their antimicrobial activity. Generally, compounds featuring the 1,3,4-thiadiazole ring displayed greater efficacy against Bacillus subtilis and fungal strains. mdpi.com Another study highlighted that certain 1,3,4-thiadiazole derivatives were particularly active against Gram-positive bacteria. researchgate.net The introduction of a benzoyl group in thiosemicarbazide (B42300) and a benzyl (B1604629) group in the 1,3,4-thiadiazole derivative resulted in compounds with a broad spectrum of antimicrobial activities. researchgate.net

The antimicrobial action is often attributed to the thiadiazole ring's ability to interfere with essential cellular processes in microorganisms. The presence of a sulfur atom in the heterocyclic structure is believed to facilitate penetration through microbial cell walls. tandfonline.com

Antitubercular Activity:

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Thiadiazole derivatives have emerged as a promising class of compounds in this regard. While specific data on 1,2,4-thiadiazole analogues is an area of ongoing research, the broader class of thiadiazoles has shown potential.

| Compound Type | Organism(s) | Activity |

|---|---|---|

| 1,3,4-Thiadiazole derivatives | Bacillus subtilis, Fungi | Higher antimicrobial activity compared to other synthesized compounds. mdpi.com |

| 1,3,4-Thiadiazole derivatives | Gram-positive bacteria | Potential activity. researchgate.net |

| Imidazo[2,1-b] scirp.orgresearchgate.netresearchgate.netthiadiazole derivatives | S. aureus, B. subtilis | Significant antibacterial activity. tandfonline.com |

Anticancer and Antitumor Activities

The 1,2,4-thiadiazole scaffold is a key component in the design of novel anticancer agents. researchgate.net These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines.

Several studies have synthesized and evaluated 1,2,4-thiadiazole derivatives for their anticancer potential. For example, a series of 1,2,4-thiadiazole derivatives containing 1,2,4-oxadiazole (B8745197) showed moderate anticancer efficacy against human cancer cell lines including MCF-7 (breast), Colo-205 (colon), A549 (lung), and A2780 (ovarian). researchgate.net Another study focused on 1,2,4-thiadiazole-1,2,4-triazole derivatives, with some compounds displaying potent activity against breast, lung, and prostate cancer cell lines, with inhibitory concentration values ranging from 0.10 ± 0.084 to 11.5 ± 6.49 µM. nih.gov

The mechanism of action for the anticancer activity of thiadiazole derivatives is often multifaceted. The mesoionic character of the 1,3,4-thiadiazole ring, for instance, allows these molecules to cross cellular membranes and interact with biological targets, potentially leading to lower toxicity and higher selectivity. nih.gov Some 1,3,4-thiadiazole derivatives are believed to interfere with DNA synthesis due to the ring's bioisosteric similarity to pyrimidine (B1678525).

| Compound Series | Cancer Cell Lines | Notable Findings |

|---|---|---|

| 1,2,4-Thiadiazole derivatives containing 1,2,4-oxadiazole | MCF-7, Colo-205, A549, A2780 | Moderate anticancer efficacy. researchgate.net |

| 1,2,4-Thiadiazole-1,2,4-triazole derivatives | MCF-7, MDA MB-231, A549, DU-145 | Some compounds showed more potent activity than the standard drug, with IC50 values as low as 0.10 µM. nih.gov |

| Sulfur-substituted anthra[1,2-c] scirp.orgthiadiazole-6,11-dione derivatives | Leukemia, Prostate cancer | High sensitivity with GI50 values ranging from 0.18 to 1.45 μM. |

Anti-inflammatory and Analgesic Effects

Derivatives of 1,2,4-thiadiazole have been investigated for their potential to alleviate inflammation and pain. researchgate.net A number of synthesized Mannich bases of 1,2,4-thiadiazole displayed remarkable analgesic activity when compared to the standard drug diclofenac (B195802) sodium in an acetic acid-induced writhing model. Specifically, compounds designated as MK-9 and MK-11 were identified as the most active, protecting 60.85% and 59.55% of the animals, respectively.

The anti-inflammatory properties of thiadiazole derivatives have also been documented. Certain compounds have exhibited effects comparable to conventional anti-inflammatory drugs. The structure-activity relationship studies in this area are crucial for designing more potent and selective anti-inflammatory and analgesic agents.

| Compound Series | Biological Activity | Key Findings |

|---|---|---|

| Mannich bases of 1,2,4-thiadiazole | Analgesic | Remarkable activity, with some compounds protecting over 59% of animals in the acetic acid-induced writhing test. |

| Various 1,3,4-thiadiazole derivatives | Anti-inflammatory | Activity comparable to standard drugs like indomethacin. |

Anticonvulsant, Antiepileptic, and Antidiabetic Activities

The central nervous system is another area where 1,2,4-thiadiazole derivatives have shown promise, particularly in the management of seizures. researchgate.net

Anticonvulsant and Antiepileptic Activities:

Numerous studies have reported the anticonvulsant properties of thiadiazole derivatives. A variety of substituted 1,2,4-thiadiazoles have been synthesized and screened for their activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. scirp.org Many of these compounds showed protection against MES-induced seizures. scirp.org The lipophilic nature of the ring is thought to contribute to this activity. For instance, 6-(4-chlorophenyl)- scirp.orgresearchgate.nettriazolo[3,4-b] scirp.orgresearchgate.netresearchgate.netthiadiazole emerged as a promising candidate with a favorable ED50 value of 23.7 mg/kg.

Antidiabetic Activity:

Thiadiazole derivatives have also been explored for their potential in managing diabetes. researchgate.net In one study, a designed thiadiazole compound, TD7, showed potent antidiabetic activity in an alloxan-induced diabetic rat model. scirp.org Other research has focused on the synthesis of 1,3,4-thiadiazole derivatives as α-glucosidase inhibitors, with some analogues showing excellent inhibitory activity with IC50 values as low as 1.10 ± 0.10 μM.

| Compound Series | Biological Activity | Key Findings |

|---|---|---|

| Substituted 1,2,4-thiadiazoles | Anticonvulsant | Showed protection against MES-induced seizures. scirp.org |

| 6-substituted- scirp.orgresearchgate.nettriazolo[3,4-b] scirp.orgresearchgate.netresearchgate.netthiadiazole derivatives | Anticonvulsant | 6-(4-chlorophenyl) derivative showed an ED50 of 23.7 mg/kg. |

| Designed thiadiazole derivatives | Antidiabetic | Compound TD7 showed potent activity in a diabetic rat model. scirp.org |

| 1,3,4-Thiadiazole-bearing Schiff base analogues | α-Glucosidase inhibition | IC50 values as low as 1.10 ± 0.10 μM. |

Antiviral Activity (e.g., SARS-CoV-2 Mpro inhibition)

The antiviral potential of 1,2,4-thiadiazole derivatives has been an area of active investigation, with studies exploring their efficacy against various viruses.

Anti-HIV Activity:

Certain thiadiazole derivatives have been identified as non-nucleoside HIV-1-specific reverse transcriptase (RT) inhibitors. researchgate.net The anti-HIV-1 activity was found to be influenced by substitutions on the phenyl moiety, with dichlorophenyl substitutions leading to a significant increase in potency. researchgate.net

SARS-CoV-2 Mpro Inhibition:

In the context of the COVID-19 pandemic, there has been a search for inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. Computational and in vitro studies have explored thiadiazole derivatives as potential Mpro inhibitors. researchgate.net Molecular docking studies have shown that 1,3,4-thiadiazole derivatives can have strong binding affinities to the SARS-CoV-2 main protease. A study on thiazole/thiadiazole/benzothiazole based thiazolidin-4-one derivatives identified several compounds with inhibitory activity against SARS-CoV-2 protease, with IC50 values ranging from 0.01–34.4 μΜ.

| Compound Type | Viral Target | Key Findings |

|---|---|---|

| 4-Phenyl-1,2,5-thiadiazol-3-yl N,N-dialkylcarbamate derivatives | HIV-1 Reverse Transcriptase | Dichlorophenyl substitution increased activity over 100-fold. researchgate.net |

| Thiazole/thiadiazole/benzothiazole based thiazolidin-4-one derivatives | SARS-CoV-2 Main Protease | IC50 values in the range of 0.01–34.4 μΜ. |

| 1,3,4-Thiadiazole derivatives | SARS-CoV-2 Main Protease | Strong binding affinities in molecular docking studies. |

Other Pharmacological Activities (e.g., antioxidant, anti-HIV, antileishmanial, carbonic anhydrase inhibition)

The versatility of the 1,2,4-thiadiazole scaffold extends to a range of other pharmacological activities.

Antioxidant Activity:

Thiadiazole derivatives have demonstrated significant antioxidant properties, with certain compounds showing potent free radical scavenging abilities.

Anti-HIV Activity:

As mentioned previously, thiadiazole derivatives have shown promise as anti-HIV agents by inhibiting the reverse transcriptase enzyme. researchgate.net

Antileishmanial Activity:

Research has indicated that some thiadiazole derivatives possess antileishmanial properties, highlighting their potential in treating this parasitic disease.

Carbonic Anhydrase Inhibition:

A series of heterocyclic mercaptans incorporating 1,3,4-thiadiazole rings have been evaluated for their ability to inhibit carbonic anhydrase (CA) isozymes. Thiadiazoles were generally found to be more active than triazoles against the investigated isozymes. One derivative, 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol, was identified as the first reported selective inhibitor of hCA I. Additionally, a series of 1,3,4-thiadiazole-thiazolidinone derivatives were synthesized as carbonic anhydrase inhibitors, with one compound showing more potent activity than the standard reference acetazolamide (B1664987).

| Activity | Compound Type | Key Findings |

|---|---|---|

| Antioxidant | Thiadiazole derivatives | Potent free radical scavenging abilities. |

| Anti-HIV | 1,2,5-Thiadiazole derivatives | Inhibition of HIV-1 reverse transcriptase. researchgate.net |

| Carbonic Anhydrase Inhibition | 1,3,4-Thiadiazole mercaptans | Thiadiazoles were generally more active than triazoles. |

| Carbonic Anhydrase Inhibition | 1,3,4-Thiadiazole-thiazolidinone derivatives | One compound was more potent than acetazolamide. |

Mechanistic Insights into Biological Action

The biological effects of 1,2,4-thiadiazole derivatives are rooted in their unique chemical reactivity and ability to interact with specific biological molecules.

Thiol-Trapping Properties and Enzyme Inactivation Mechanisms

The 1,2,4-thiadiazole ring is a distinctive pharmacophore that functions as a heterocyclic thiol-trapping agent. eurekaselect.comnih.govresearchgate.net This property is central to its mechanism of action, particularly in the inhibition of enzymes that rely on cysteine residues for their catalytic function. eurekaselect.comnih.gov The inactivation process involves a reaction between the thiol group (-SH) of a cysteine residue within a protein and the nitrogen-sulfur (N-S) bond of the thiadiazole ring. eurekaselect.comresearchgate.net

X-ray crystallography studies of enzyme-inhibitor complexes have confirmed that this interaction leads to the cleavage of the N-S bond and the formation of a stable, irreversible disulfide bond between the inhibitor and the enzyme. eurekaselect.comresearchgate.net This covalent modification effectively inactivates the enzyme. eurekaselect.com This mechanism makes 1,2,4-thiadiazoles effective "warheads" for targeting cysteine residues in various biomolecules, including cysteine-dependent enzymes like cathepsin B and transglutaminase, as well as proteins such as H+/K+ ATPase. eurekaselect.comnih.govresearchgate.net

Molecular Targets and Receptor Interactions

The versatile 1,2,4-thiadiazole scaffold allows its derivatives to interact with a wide array of molecular targets, leading to a broad spectrum of biological activities. researchgate.netrsc.orgresearchgate.net

Key molecular targets identified for thiadiazole derivatives include:

Enzymes:

Carbonic Anhydrases (CAs): Certain thiadiazole derivatives, like the clinical drug acetazolamide (a 1,3,4-thiadiazole), are known inhibitors of CAs. researchgate.net

Kinases: Derivatives have been shown to inhibit kinases such as Abl and Src, which are crucial in cancer signaling pathways. researchgate.net

Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme, involved in nucleotide synthesis, is a target for some thiadiazole compounds with anti-leukemic action. researchgate.net

Heat Shock Protein 90 (Hsp90): Certain 1,2,3-thiadiazole (B1210528) derivatives bind tightly to Hsp90, a chaperone protein involved in cancer cell survival. researchgate.net

Triosephosphate Isomerase (TIM): Derivatives of 1,2,4-thiadiazol-5(4H)-one have been identified as selective, irreversible inhibitors of TIM from Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov The mechanism involves interfering with the association of the enzyme's monomers rather than direct covalent binding. nih.gov

Receptors:

Peroxisome Proliferator-Activated Receptors (PPARs): Specific 1,2,4-thiadiazole derivatives have been developed as potent dual agonists for PPARα and PPARδ, receptors that play a key role in regulating lipid metabolism. acs.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Thiadiazole Derivatives

The biological activity of thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. SAR and QSAR studies provide valuable insights into optimizing these compounds for specific therapeutic targets.

Influence of Substituents on Bioactivity

The type and placement of chemical groups on the thiadiazole ring and its appendages significantly modulate the compound's pharmacological profile. rsc.orgnih.govnih.gov For a molecule like 3-bromo-5-(methylthio)-1,2,4-thiadiazole, the electron-withdrawing bromo group at the 3-position and the methylthio group at the 5-position are critical determinants of its reactivity and target affinity.

SAR studies on various 1,2,4- and 1,3,4-thiadiazole derivatives have revealed several key trends:

Anticancer Activity: The presence of specific aromatic groups is crucial. For instance, a 2-(2-trifluorometylophenylamino) group combined with a 5-(3-methoxyphenyl) group on a 1,3,4-thiadiazole core resulted in potent anti-proliferative activity against breast cancer cell lines. mdpi.com In a series of 1,2,4-thiadiazole-1,2,4-triazole hybrids, compounds with electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH3) on the terminal phenyl ring showed potent anticancer activity. nih.gov

Antimicrobial Activity: SAR studies on thiazole-thiadiazole hybrids showed that the nature of substituents on attached pyrazoline and phenyl rings was most important for activity. nih.gov The presence of small substituents like acetyl and formyl, or halogens like chloro and bromo, increased antibacterial effects. nih.gov

Diuretic Activity: For 1,3,4-thiadiazole derivatives, substitution at the 5-position was found to be critical. Compounds with a methyl group at this position displayed higher diuretic activity compared to those with an amino group. mdpi.com

Anti-tubercular Activity: In a series of 1,3,4-thiadiazole derivatives, compounds with a substituent in the para position of an attached ring were active, while those with a meta-position substituent were inactive. nih.gov

The following table summarizes the influence of various substituents on the biological activity of thiadiazole derivatives based on published research.

| Thiadiazole Core | Substituent/Structural Feature | Position | Observed Biological Activity |

| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino) and 5-(3-methoxyphenyl) | C2 and C5 | Potent anticancer activity (breast cancer) mdpi.com |

| 1,2,4-Thiadiazole | Phenyl ring with electron-withdrawing groups (e.g., -Cl, -F) | Attached to triazole moiety | Potent anticancer activity nih.gov |

| 1,2,4-Thiadiazole | Phenyl ring with electron-donating groups (e.g., -OCH3) | Attached to triazole moiety | Potent anticancer activity nih.gov |

| 1,3,4-Thiadiazole | Chloro, bromo, fluoro substituents | Attached pyrazoline ring | Increased antibacterial activity nih.gov |

| 1,3,4-Thiadiazole | Methyl group | C5 | High diuretic activity mdpi.com |

| 1,3,4-Thiadiazole | Amino group | C5 | Lower diuretic activity compared to methyl mdpi.com |

QSAR studies further quantify these relationships. For a series of 1,3,4-thiadiazole-2-thione derivatives acting as carbonic anhydrase IX inhibitors, QSAR models showed that branching, increased length of ring substituents, and the presence of a hydrogen atom on a benzylic carbon could increase inhibitory activity, while molecular polarizability was unfavorable. tandfonline.comnih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional structure and conformational flexibility of 1,2,4-thiadiazole derivatives are critical for their interaction with biological targets. acs.orgresearchgate.net The spatial arrangement of atoms determines how the molecule fits into a receptor's binding site.

Conformational analysis of these derivatives is often described by a set of torsion angles. acs.org

τ1: Describes the rotation around the bond connecting the thiadiazole ring to an adjacent group (e.g., a phenyl ring). This angle is often found to be around 180°, indicating a relatively planar arrangement. acs.org

τ2: Defines the orientation of the thiadiazole ring itself. It is typically fixed near 0° or -180°. acs.org

τ3: Represents the rotation of more flexible side chains, such as an alcohol fragment, and can vary over a broad range. acs.org

Computational and Theoretical Studies on 1,2,4 Thiadiazole Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic and geometric features of thiadiazole derivatives with high accuracy. scielo.brpku.edu.cn DFT, particularly with hybrid functionals like B3LYP, is frequently employed to optimize molecular geometries, determine frontier molecular orbital energies, and calculate various chemical reactivity parameters for thiadiazole systems. scielo.branjs.edu.iq These calculations provide a foundational understanding of the molecule's stability and behavior.

The electronic structure of a molecule governs its chemical properties and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer. anjs.edu.iqnih.gov

DFT calculations on various 1,3,4-thiadiazole (B1197879) derivatives have shown that the distribution of HOMO and LUMO orbitals is significantly influenced by the substituents attached to the ring. nih.gov For instance, in some derivatives, the HOMO is localized on the functional groups attached to the thiadiazole ring, while the LUMO is distributed over the ring itself. researchgate.net The calculated energy gap for some substituted 1,3,4-thiadiazoles has been found to be relatively low, indicating high reactivity. nih.gov

Table 1: Calculated Frontier Orbital Energies and Reactivity Descriptors for a Series of 1,3,4-Thiadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) |

|---|---|---|---|---|

| Compound 1 | -6.04 | -1.97 | 4.07 | 2.03 |

| Compound 2 | -6.11 | -1.99 | 4.12 | 2.06 |

| Compound 3 | -6.21 | -1.71 | 4.50 | 2.25 |

| Compound 4 | -6.44 | -1.73 | 4.71 | 2.35 |

Data derived from DFT (B3LYP/6-311++G(d,p)) calculations. A lower energy gap and chemical hardness indicate higher reactivity. nih.gov

Aromaticity is a key concept in heterocyclic chemistry, influencing the stability, reactivity, and biological activity of ring systems. nih.govacs.org The aromaticity of thiadiazole rings has been quantified using various computational methods. researchgate.net

One common geometric measure is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the deviation of bond lengths from an ideal aromatic system. HOMA values range from 1 (for a fully aromatic system like benzene) to 0 (for a non-aromatic system). Magnetic criteria, such as Nucleus-Independent Chemical Shifts (NICS), are also used. NICS values are calculated at the ring's center; negative values typically indicate aromaticity, while positive values suggest anti-aromaticity. researchgate.net

Studies have shown that sulfur-containing heterocycles, like thiadiazoles, are generally more aromatic than their oxygen-containing analogs (oxadiazoles) based on geometric measurements. researchgate.net The degree of aromaticity can be influenced by substituents on the ring; for example, an increase in the electrophilicity of the substituent can lead to an increase in the ring's aromaticity. researchgate.net

Table 2: Calculated Aromaticity Indices for 1,3,4-Thiadiazole and Related Heterocycles

| Compound | HOMA | NICS(0) |

|---|---|---|

| 1,3,4-Thiadiazole | 0.597 | -5.73 |

| 1,3,4-Oxadiazole | 0.420 | -6.83 |

| Thiophene | 0.965 | -13.62 |

| Furan | 0.772 | -12.28 |

Calculations performed at the B3LYP/6-311++G* level. HOMA is a geometric index, while NICS(0) is a magnetic index of aromaticity. researchgate.net*

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.gov It is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted ligand-protein complex over time. nih.govnih.gov

Numerous studies have employed molecular docking to investigate the interactions of 1,2,4- and 1,3,4-thiadiazole derivatives with various biological targets. These studies have shown that the thiadiazole scaffold can effectively anchor ligands within the active sites of enzymes through a variety of non-covalent interactions. nih.govmdpi.commdpi.com

Common interactions include:

Hydrogen Bonds: The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, forming critical interactions with amino acid residues like Serine, Asparagine, and Aspartic acid. nih.govmdpi.com

Hydrophobic Interactions: Substituents on the thiadiazole ring often engage in hydrophobic contacts with nonpolar residues in the protein's binding pocket. nih.gov

π-π Interactions: The aromatic thiadiazole ring can participate in π-π stacking or T-shaped interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan. nih.govmdpi.com

For example, docking studies of 1,3,4-thiadiazole derivatives into the active site of Dihydrofolate Reductase (DHFR) revealed key hydrogen bonds with Ser59 and arene-arene interactions with Phe31. nih.gov Similarly, docking against acetylcholinesterase (AChE) indicated π–π interactions with Tyr124, Trp286, and Tyr341. mdpi.com The strength of these interactions is often quantified by a docking score, where a more negative value typically indicates a stronger binding affinity. ijpsr.com

Table 3: Examples of Molecular Docking Studies with Thiadiazole Derivatives

| Thiadiazole Derivative Type | Protein Target | Key Interacting Residues | Docking Score (kcal/mol) |

|---|---|---|---|

| Imidazo[2,1-b]-1,3,4-thiadiazole | HIV-1 Protease | Not Specified | -117.20 |

| 1,3,4-Thiadiazole-imine | SARS-CoV-2 Main Protease (Mpro) | H-bonds, Hydrophobic contacts | Not Specified |

| 5-amino-1,3,4-thiadiazole | Calcium Channel (3DVE) | Not Specified | -3.25 |

| 1,3,4-Thiadiazole | Dihydrofolate Reductase (DHFR) | Ser59, Phe31 | Not Specified |

Docking scores represent the predicted binding affinity; more negative values suggest stronger binding. nih.govnih.govijpsr.comresearchgate.net

Quantum chemical calculations not only describe electronic structure but also provide a suite of descriptors for predicting chemical reactivity. Beyond the HOMO-LUMO gap, parameters such as ionization potential (IP), electron affinity (EA), chemical hardness (η), softness (S), and the electrophilicity index (ω) can be derived. researchgate.netnih.gov

Chemical Hardness (η) measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors are valuable for comparing the reactivity of a series of related compounds. For example, calculations on a set of 1,3,4-thiadiazole derivatives showed that compounds with lower chemical hardness values were predicted to have more facile charge transfer processes, indicating higher reactivity. nih.gov The donor ability of different substituted thiadiazoles can also be ranked based on their calculated HOMO energies. anjs.edu.iq

Theoretical Prediction of Pharmacokinetic Properties (ADME)

In addition to predicting a molecule's activity at a target (pharmacodynamics), computational methods are essential for predicting its pharmacokinetic properties, commonly abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Poor ADME properties are a major cause of failure in drug development. In silico ADME predictions allow for the early identification of compounds that may have issues with bioavailability or metabolic stability. mdpi.com

A key set of guidelines used to evaluate the "drug-likeness" of a molecule is Lipinski's Rule of Five. mdpi.com Computational tools can predict these properties, along with others like aqueous solubility (LogS), Caco-2 cell permeability (for intestinal absorption), and blood-brain barrier (BBB) penetration. Several studies on 1,3,4-thiadiazole derivatives have shown that these compounds generally exhibit favorable, drug-like ADME profiles, suggesting potential for good oral bioavailability. mdpi.comnih.gov

Table 4: Predicted ADME Properties for a Series of Drug-1,3,4-Thiadiazole Conjugates

| Parameter | Description | Typical Range for Drug-Likeness |

|---|---|---|

| Molecular Weight (MW) | Size of the molecule | < 500 g/mol |

| LogP | Octanol-water partition coefficient (lipophilicity) | < 5 |

| Hydrogen Bond Donors (HBD) | Number of N-H, O-H bonds | < 5 |

| Hydrogen Bond Acceptors (HBA) | Number of N, O atoms | < 10 |

| % Human Oral Absorption | Predicted absorption from the gut | High (>80%) |

These parameters are based on Lipinski's Rule of Five and are used to assess the potential oral bioavailability of a compound. mdpi.com

Table of Compounds Mentioned

| Compound Name |

|---|

| 3-Bromo-5-(methylthio)-1,2,4-thiadiazole |

| 1,2,4-Thiadiazole (B1232254) |

| 1,3,4-Thiadiazole |

| 1,3,4-Thiadiazole-2-thione |

| 1,3,4-Oxadiazole |

| Thiophene |

| Furan |

| Serine |

| Asparagine |

| Aspartic acid |

| Phenylalanine |

| Tyrosine |

Conformational and Tautomeric Studies

Conformational analysis of 1,2,4-thiadiazole derivatives has been a subject of research to understand their three-dimensional structures and how they interact with biological targets. nih.govfigshare.comresearchgate.net For a molecule like this compound, computational methods can predict the preferred orientation of the methylthio group relative to the thiadiazole ring.

Tautomerism is another important aspect to consider for heterocyclic compounds. nih.govacs.orgmdpi.comnih.govdntb.gov.ua While this compound itself is not expected to exhibit significant tautomerism, related amino- or hydroxy-substituted 1,2,4-thiadiazoles can exist in different tautomeric forms. Computational studies can help determine the relative stabilities of these tautomers in different environments. nih.govmdpi.com

Advanced Research Applications and Future Directions for 3 Bromo 5 Methylthio 1,2,4 Thiadiazole

Role as a Privileged Pharmacophore in Drug Design

The 1,2,4-thiadiazole (B1232254) ring system is recognized as a "privileged pharmacophore" in medicinal chemistry. researchgate.net This designation is due to its robust chemical nature and its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. rsc.org The 3-Bromo-5-(methylthio)-1,2,4-thiadiazole molecule embodies the key characteristics of this pharmacophore, with its specific substituents providing additional functionality for drug design.

The core 1,2,4-thiadiazole ring is an aromatic, five-membered heterocycle that is generally stable to acids, alkalis, and oxidizing or reducing agents. isres.org Its planar structure and the presence of nitrogen and sulfur heteroatoms allow it to act as a versatile hydrogen bond acceptor, a crucial interaction for binding to biological macromolecules like proteins and enzymes. isres.org Furthermore, the thiadiazole ring is considered a bioisostere of other important biological scaffolds, such as the pyrimidine (B1678525) ring, allowing it to mimic natural substrates and interact with their corresponding biological targets. isres.org

The substituents on this compound enhance its utility as a pharmacophore:

The 3-Bromo Group: The bromine atom significantly influences the molecule's electronic properties and lipophilicity. As a halogen, it can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity to a target protein. It also serves as a crucial reactive handle, allowing for the strategic introduction of other functional groups through various cross-coupling reactions to optimize biological activity.

The 5-Methylthio Group: This group further modulates the molecule's lipophilicity and steric profile. The sulfur atom in the methylthio group can also participate in interactions with biological targets. The 5-position of the 1,2,4-thiadiazole ring is known to be the most reactive site for nucleophilic substitution, making this group a potential point of modification for structure-activity relationship (SAR) studies. isres.org

The combination of a stable, interactive core with two distinct, modifiable substituents makes this compound a highly valuable starting point for developing new therapeutic agents.

Potential as an Intermediate in the Synthesis of Complex Bioactive Molecules (e.g., Fezolinetant)

One of the most significant applications of this compound is its potential as a key intermediate in the synthesis of complex, high-value bioactive molecules. The presence of two distinct reactive sites allows for selective and sequential chemical transformations, enabling the construction of intricate molecular architectures.

A relevant example is the neurokinin-3 (NK3) receptor antagonist Fezolinetant, which is used to treat vasomotor symptoms associated with menopause. nih.gov The core structure of Fezolinetant contains a 3-methyl-1,2,4-thiadiazol-5-yl moiety. nih.gov While not a direct precursor, this compound represents a versatile starting material from which key intermediates for Fezolinetant and similar complex molecules could be derived.

The synthetic utility stems from the differential reactivity of the C-Br and C-S bonds:

The bromine atom at the 3-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds.

The methylthio group at the 5-position can be modified, for instance, through oxidation to a sulfoxide (B87167) or sulfone, which can then act as a leaving group in a nucleophilic substitution reaction.

This orthogonal reactivity allows chemists to build complexity in a controlled manner, making this compound a valuable building block for accessing novel chemical space in drug discovery programs. A patent for the synthesis of Fezolinetant describes the use of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067) as a key intermediate, a compound that could potentially be synthesized from a versatile precursor like this compound through a series of functional group transformations. google.com

Development of Novel Therapeutic Agents with Enhanced Efficacy and Selectivity

Building upon its role as a privileged pharmacophore, this compound is an attractive scaffold for the development of new therapeutic agents. The 1,2,4-thiadiazole class of compounds has a well-documented history of broad biological activity. rsc.org By using the bromo and methylthio groups as points for chemical diversification, researchers can generate libraries of novel compounds and screen them for specific therapeutic effects, aiming for enhanced efficacy and selectivity.

The 1,2,4-thiadiazole core has been incorporated into molecules with a wide range of pharmacological activities, as detailed in the table below.

| Therapeutic Area | Biological Target/Activity | Reference |

|---|---|---|

| Anticancer | Inhibition of various human cancer cell lines (breast, lung, colon, ovarian) | rsc.orgresearchgate.net |

| Antimicrobial | Antibacterial and antifungal properties | ontosight.ai |

| Anti-inflammatory | Inhibition of inflammatory pathways | ontosight.ai |

| Anticonvulsant | Activity in seizure models | nih.gov |

| Antiviral | Inhibition of viral replication | ontosight.ai |

The synthetic accessibility of this compound allows medicinal chemists to systematically modify its structure to optimize its interaction with a specific biological target. For example, replacing the bromine atom with various aryl groups via a Suzuki coupling could lead to potent kinase inhibitors for cancer therapy. nih.gov Similarly, displacement of the methylthio group with different amine-containing fragments could generate novel antimicrobial agents. This strategic modification is key to enhancing a compound's potency (efficacy) while minimizing its effects on other targets (selectivity), which is a primary goal of modern drug discovery.

Innovative Drug Delivery Systems for 1,2,4-Thiadiazoles

While the synthesis of new bioactive 1,2,4-thiadiazole derivatives is a major area of research, the effective delivery of these agents to their site of action in the body presents another frontier of innovation. The exploration of novel drug delivery systems is considered a crucial area for the future investigation of 1,2,4-thiadiazoles to translate their potent in vitro activities into successful in vivo therapies. rsc.org

The physicochemical properties of 1,2,4-thiadiazole derivatives, such as their typical lipophilicity and stability, make them suitable candidates for encapsulation within various drug delivery platforms. These systems aim to:

Improve Solubility: For derivatives with poor aqueous solubility, encapsulation in nanoparticles or liposomes can enhance their bioavailability.

Enable Targeted Delivery: By functionalizing the surface of a delivery vehicle (e.g., a polymer nanoparticle) with targeting ligands, the thiadiazole-based drug can be directed specifically to diseased tissues, such as tumors, reducing systemic side effects.

Control Release: Polymeric matrices or hydrogels can be designed to release the encapsulated drug over a prolonged period, maintaining therapeutic concentrations and reducing the need for frequent dosing.

While specific research on drug delivery systems for this compound itself is not yet prominent, the general principles are applicable to the therapeutic agents derived from it. Future work will likely involve the conjugation of potent 1,2,4-thiadiazole derivatives to polymers or their incorporation into advanced nanoparticle formulations to maximize their therapeutic potential.

Exploration in Agricultural Chemistry (e.g., fungicides, bactericides, herbicides)

The biological activity of thiadiazole derivatives is not limited to human medicine; these compounds also have significant potential in the field of agricultural chemistry. A large number of compounds containing the thiadiazole ring have been patented for use as herbicides and bactericides. isres.orgnih.gov The structural features of this compound make it a promising candidate for exploration in this sector.

The presence of a sulfur-rich heterocyclic system is a common feature in many successful agrochemicals. Thiadiazoles have been shown to impact various biological processes in plants and microbes. bohrium.com For example, some thiadiazole herbicides function by inhibiting photosynthesis.

The this compound scaffold can be systematically modified to develop new agrochemicals with desired properties, such as high potency against specific weeds or pathogens and low toxicity to crops and the environment. The bromo and methylthio groups serve as convenient points for chemical modification to optimize activity and selectivity, similar to the process used in drug discovery.

| Agrochemical Class | Example/Activity | Reference |

|---|---|---|

| Herbicides | Used for selective weed control | nih.gov |

| Fungicides | Activity against various plant pathogenic fungi | isres.org |

| Bactericides | Control of bacterial infections in plants | nih.gov |

| Pesticides | Useful as thiol scavengers | isres.org |

Material Science Applications (e.g., conducting polymers, optically nonlinear polymers)

Beyond biological applications, the unique electronic properties of the 1,2,4-thiadiazole ring make it a compelling building block for advanced materials. Thiadiazole derivatives are the structural basis for some potentially conducting and optically nonlinear (NLO) polymers. researchgate.net These materials are of great interest for applications in electronics, photonics, and sensor technology.

The key properties of the thiadiazole ring relevant to material science include:

Aromaticity and Planarity: The flat, aromatic structure of the thiadiazole ring facilitates π-π stacking between polymer chains, which is essential for charge transport in conducting polymers. ontosight.ai

Electron-Deficient Nature: The 1,2,4-thiadiazole ring is electron-deficient due to the electronegativity of the nitrogen atoms. Incorporating such electron-accepting units into a conjugated polymer backbone, alternating with electron-donating units, is a common strategy to reduce the polymer's energy band gap. A lower band gap is a critical factor in creating highly conductive materials. researchgate.net

Chemical and Thermal Stability: Thiadiazoles exhibit high chemical and thermal stability, which are crucial properties for materials used in electronic devices that may operate under harsh conditions. mdpi.com

This compound is an excellent monomer candidate for synthesizing such materials. The bromine atom provides a reactive site for polymerization through cross-coupling reactions. This would allow for the incorporation of the thiadiazole unit into a long, conjugated polymer chain, creating a material with tailored electronic and optical properties. Such polymers could find use in organic light-emitting diodes (OLEDs), organic solar cells, and as components in chemical sensors.

常见问题

Q. What are the common synthetic routes for 3-Bromo-5-(methylthio)-1,2,4-thiadiazole?

Methodological Answer: The synthesis of 1,2,4-thiadiazoles typically involves cyclization or oxidative dimerization strategies. For bromo-methylthio derivatives like this compound:

- Oxidative Dimerization : React thioamides with molecular oxygen (O₂) in water under reflux. This green chemistry approach avoids toxic solvents and uses O₂ as a mild oxidant (e.g., yields ~70–85% for analogous compounds) .

- Cyclization : Use brominated precursors (e.g., 2-bromobenzoyl derivatives) with substituted hydrazinecarbothioamides, followed by reflux in propan-2-ol to form the thiadiazole core .

- Halogenation : Introduce bromine via electrophilic substitution or cross-coupling reactions using 3,5-dihalo-1,2,4-thiadiazoles as intermediates, though direct synthesis of 3,5-dibromo derivatives is less documented .

Q. How are 1,2,4-thiadiazoles structurally characterized?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents and aromaticity. For example, thiadiazole protons resonate at δ 8.5–9.5 ppm in CDCl₃ .

- X-ray Diffraction : Resolves crystal packing and isomerization (e.g., distinguishing 1,2,4- vs. 1,3,4-thiadiazole isomers) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns, particularly for brominated derivatives (e.g., M⁺ peaks with isotopic patterns for Br) .

Advanced Research Questions

Q. How can isomerization during synthesis be monitored or controlled?

Methodological Answer: Partial isomerization of 1,2,4-thiadiazoles to 1,3,4-thiadiazoles is common in substituted derivatives (e.g., bis(erlotinib)-thiadiazole hybrids). Strategies include:

- Reaction Conditions : Lowering temperature or using non-polar solvents reduces isomerization .

- Analytical Monitoring : Use ¹H NMR to track isomer ratios. For example, in bis(erlotinib) derivatives, isomer mixtures (3:2 ratio) were identified via distinct proton shifts .

- Mechanistic Insight : Isomerization may occur via ring-opening and re-closure pathways. Computational modeling (e.g., DFT) can predict stability of intermediates .

Q. What methodologies are used to evaluate bioactivity in 1,2,4-thiadiazole derivatives?

Methodological Answer: